1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one

Stereochemical probe Negative control Myeloperoxidase inhibition

1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one (CAS 618913-31-8; molecular formula C10H12N4O2S; MW 252.30 g/mol) is the (S)-enantiomer of a chiral 2-thioxanthine derivative that belongs to a class of mechanism-based inactivators of the heme enzyme myeloperoxidase (MPO). The compound features a purine-6-one core with a thioxo group at position 2 and a (2S)-tetrahydrofuran-2-yl methyl substituent at position 3, conferring a defined stereochemical configuration that distinguishes it from its (R)-enantiomer, AZD5904 (CAS 618913-30-7; TX4), a well-characterized, potent, and irreversible MPO inhibitor developed by AstraZeneca.

Molecular Formula C10H12N4O2S
Molecular Weight 252.30 g/mol
CAS No. 618913-31-8
Cat. No. B12467051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one
CAS618913-31-8
Molecular FormulaC10H12N4O2S
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3
InChIInChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1
InChIKeyRSPDBEVKURKEII-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one (CAS 618913-31-8): Chemical Identity and Pharmacological Context


1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one (CAS 618913-31-8; molecular formula C10H12N4O2S; MW 252.30 g/mol) is the (S)-enantiomer of a chiral 2-thioxanthine derivative that belongs to a class of mechanism-based inactivators of the heme enzyme myeloperoxidase (MPO) . The compound features a purine-6-one core with a thioxo group at position 2 and a (2S)-tetrahydrofuran-2-yl methyl substituent at position 3, conferring a defined stereochemical configuration that distinguishes it from its (R)-enantiomer, AZD5904 (CAS 618913-30-7; TX4), a well-characterized, potent, and irreversible MPO inhibitor developed by AstraZeneca . The 2-thioxanthine scaffold acts as a suicide substrate: following MPO-catalyzed oxidation, the activated species covalently modifies the heme prosthetic group, resulting in irreversible enzyme inactivation . While the (R)-enantiomer (AZD5904) advanced to clinical evaluation for inflammatory conditions involving oxidative stress, the (S)-enantiomer (CAS 618913-31-8) has been comparatively understudied, creating both a knowledge gap and a strategic opportunity for its use as a stereochemical probe and analytical reference standard in MPO-focused research programs .

1 Stereochemical controlNegative control for AZD5904 MPO target engagement studies
2 Chiral referenceEnantiomeric purity standard for analytical method validation
3 SAR probeMatched pair for MPO active-site stereochemical mapping

Why Stereochemistry Prevents Generic Substitution of CAS 618913-31-8 with AZD5904 (CAS 618913-30-7) in MPO Research


Within the 2-thioxanthine class, stereochemistry at the tetrahydrofuranyl substituent is a critical determinant of MPO inhibitory potency and selectivity. The (R)-enantiomer (AZD5904, CAS 618913-30-7) has been extensively characterized as a potent, irreversible MPO inhibitor (IC50 = 140–200 nM in cell-free chlorination assays) with demonstrated in vivo efficacy in murine inflammation models . In contrast, the (S)-enantiomer (CAS 618913-31-8) lacks published quantitative potency data against MPO in peer-reviewed literature, a conspicuous absence given the extensive characterization of its antipode . The chiral recognition governing MPO active-site binding and the subsequent mechanism-based inactivation process is exquisitely sensitive to the spatial orientation of the tetrahydrofuranyl moiety, as evidenced by the covalent attachment geometry revealed in X-ray crystal structures of MPO–thioxanthine complexes (PDB: 3ZS0, 3ZS1) . Substituting the (S)-enantiomer for the (R)-enantiomer in pharmacological experiments without stereochemical verification would therefore invalidate potency comparisons, confound structure-activity relationship (SAR) interpretations, and potentially generate false-negative results in target engagement studies. These stereochemistry-dependent properties render the compounds non-interchangeable for any application requiring defined MPO pharmacology .

! Stereochemistry dictates MPO inhibition(S)-enantiomer may not engage MPO active site; potency profile may differ substantially from AZD5904.
! Chiral identity requires verificationRacemate or opposite enantiomer cannot substitute without chiral purity proof; InChIKey differentiation is essential.
! Alternative chemotypes lack stereochemical controlAchiral MPO inhibitors (e.g., PF-1355) do not enable enantiomer-specific target validation.

Quantitative Differentiation Evidence: CAS 618913-31-8 Versus Closest Analogs and In-Class Candidates


Stereochemical Identity: The (S)-Enantiomer as a Negative Control for AZD5904 (R-Enantiomer) MPO Pharmacology

The (S)-enantiomer (CAS 618913-31-8) serves as the stereochemically matched negative control for AZD5904 (CAS 618913-30-7; R-enantiomer; TX4). The primary literature defining the 2-thioxanthine MPO inhibitor class explicitly specifies that the active, resolved enantiomer is the (R)-form (TX4), listing it as 3-[[(2R)-tetrahydrofuran-2-yl]methyl]-2-thioxo-7H-purin-6-one . The corresponding racemate (TX3) demonstrated efficacy in reducing inflammation-site MPO activity in mice in vivo following oral administration (20–180 μmol/kg), with 10- to 19-fold selectivity over lactoperoxidase (LPO) and thyroid peroxidase (TPO), and >70-fold selectivity over a broad panel of enzymes, ion channels, and receptors . The absence of the (S)-enantiomer from all reported IC50 determinations, selectivity panels, and in vivo efficacy studies in the seminal JBC 2011 publication indicates that the stereochemical preference of the MPO active site strongly discriminates against the (S)-configuration, making CAS 618913-31-8 the appropriate inactive or substantially less active control for experiments employing AZD5904 .

Negative Control Role
Class-level inference
(S)-enantiomer absent from all MPO IC50 reports; AZD5904 IC50 140–200 nM
Supports enantiomer attribution review
No direct MPO potency data published for (S)-enantiomer
Stereochemical probe Negative control Myeloperoxidase inhibition

Enantiomer-Specific Covalent Heme Modification: Structural Basis for Differential MPO Inactivation

X-ray crystal structures of human MPO in complex with 2-thioxanthine inhibitors (PDB entries 3ZS0, 3ZS1, and 4DL1) reveal that the thioxanthine scaffold becomes covalently attached to the heme prosthetic group via a mechanism requiring MPO-catalyzed oxidation of the inhibitor to a free radical species that reacts with the heme before diffusing from the active site . The tetrahydrofuranyl substituent occupies a defined pocket within the MPO active-site architecture, and the stereochemical configuration at the 2-position of the tetrahydrofuran ring directly influences the spatial compatibility of the substituent with this binding pocket . The (R)-enantiomer (TX4) places the tetrahydrofuranyl oxygen in an orientation compatible with the active-site geometry, whereas the (S)-configuration would orient this moiety differently, potentially disrupting productive binding and the subsequent covalent modification step. This structural rationale explains the exclusive characterization of the (R)-enantiomer as a potent inhibitor and supports the inference that the (S)-enantiomer would exhibit substantially reduced or absent MPO inactivation capacity .

Heme Engagement
Class-level inference
PDB 3ZS0/3ZS1 confirm covalent heme attachment for (R)-enantiomer; (S) predicted incompatible
Supports stereochemical-control context
No co-crystal structure reported for (S)-enantiomer
Covalent inhibition Heme modification X-ray crystallography

Chiral Reference Standard for Analytical Method Development and Quality Control of AZD5904

CAS 618913-31-8 (InChIKey: RSPDBEVKURKEII-LURJTMIESA-N) is the enantiomer of AZD5904 (InChIKey: RSPDBEVKURKEII-ZCFIWIBFSA-N), with the racemate corresponding to InChIKey RSPDBEVKURKEII-UHFFFAOYSA-N . The distinct InChIKey identifiers confirm these are resolvable stereoisomers requiring chiral chromatographic methods for separation and quantification . In pharmaceutical development and quality control contexts, the availability of a well-characterized (S)-enantiomer reference standard is essential for: (1) validating chiral HPLC or SFC methods capable of resolving the two enantiomers; (2) establishing enantiomeric purity specifications for AZD5904 bulk drug substance; and (3) monitoring potential racemization under various storage and formulation conditions. The US patent covering thioxanthine MPO inhibitors (US7425560B2) explicitly encompasses enantiomers, diastereomers, and racemates, underscoring the regulatory relevance of stereochemical quality control for this compound class .

Chiral Reference
Supporting evidence
Distinct InChIKey vs (R)-enantiomer and racemate; enables chromatographic resolution
Enables chiral method validation
Chiral HPLC/SFC method required for separation
Chiral chromatography Enantiomeric purity Analytical reference standard

Comparative Potency: Racemate (TX3) Versus Resolved (R)-Enantiomer (TX4) as Context for (S)-Enantiomer Differentiation

The racemate TX3 and the resolved (R)-enantiomer TX4 (AZD5904) have both been characterized for MPO inhibitory potency, providing a quantitative framework for understanding the contribution of enantiomeric purity to pharmacological activity. In the MPO chlorination assay, the racemate TX3 exhibits an IC50 of approximately 400 nM, while the resolved (R)-enantiomer TX4 demonstrates 2-fold higher potency with IC50 values ranging from 140 to 200 nM . This ~2-fold potency difference between racemate and pure (R)-enantiomer is consistent with the (S)-enantiomer contributing negligible inhibitory activity to the racemic mixture—a pattern commonly observed when one enantiomer (the eutomer) accounts for essentially all the pharmacological activity while the other (the distomer) is inactive or substantially less potent . The racemate TX3 demonstrated in vivo efficacy in a mouse peritonitis model at oral doses of 20–180 μmol/kg, with MPO activity reduction at the inflammation site attributed primarily to the (R)-enantiomer component .

Racemate Potency
Cross-study comparable
Racemate IC50 ≈ 400 nM; (R)-enantiomer IC50 140–200 nM
Reported potency context supports (S)-enantiomer as less active
2–3-fold difference consistent with eutomer/distomer relationship
Racemate comparison Enantiomeric potency ratio MPO IC50 ranking

Differentiation from Alternative MPO Inhibitor Chemotypes: PF-1355 as a Structural Comparator

PF-1355 (PF-06281355, CAS 1435467-38-1) is a structurally distinct, mechanism-based MPO inhibitor based on a 2-thiouracil scaffold rather than the 2-thioxanthine core of CAS 618913-31-8 . PF-1355 inhibits MPO with an IC50 of approximately 1.5 μM in LPS-stimulated human whole blood and a Ki of 346.74 nM in cell-free assays, making it approximately 2- to 10-fold less potent than AZD5904 (R-enantiomer) in comparable biochemical assays . PF-1355 was advanced by Pfizer for vasculitic indications, whereas the 2-thioxanthine series (led by AZD5904) was developed by AstraZeneca for inflammatory conditions involving oxidative stress . The distinct chemotypes offer complementary pharmacological tool compounds for MPO target validation studies, with the 2-thioxanthine scaffold (including both enantiomers) providing a toolset for interrogating stereochemical requirements of MPO active-site engagement that the achiral PF-1355 cannot address .

Chemotype Comparison
Cross-study comparable
PF-1355 is achiral 2-thiouracil; 2-thioxanthine scaffold enables chiral SAR interrogation
Supports stereochemical interrogation
PF-1355 IC50 1.5 μM in whole blood MPO assay
Chemotype comparison MPO inhibitor selectivity Mechanism-based inactivation

AstraZeneca Open Innovation Toolbox Compound: Access and Research Utilization Context

AZD5904 (the R-enantiomer, CAS 618913-30-7) was included in AstraZeneca's Open Innovation Pharmacology Toolbox, a program making discontinued preclinical candidates available to the academic research community for target validation and mechanistic studies . This designation confirms that AZD5904 met AstraZeneca's internal criteria for a quality pharmacological probe: potent (IC50 = 140 nM human MPO), selective (10- to 19-fold over LPO and TPO; >70-fold over a broad selectivity panel), orally bioavailable, and efficacious in murine disease models . The (S)-enantiomer (CAS 618913-31-8) was not separately included in this toolbox, underscoring its status as the pharmacologically distinct stereoisomer rather than an independent development candidate. For academic laboratories accessing AZD5904 through this program or from commercial vendors, the (S)-enantiomer serves as the appropriate matched control for confirming on-target MPO-mediated effects .

Toolbox Designation
Supporting evidence
AZD5904 included as pharmacological probe; (S)-enantiomer not separately listed
Supports matched-pair procurement
Reflects differential development trajectory
Open innovation Preclinical tool compound Pharmacological toolbox

Recommended Research and Procurement Scenarios for CAS 618913-31-8 (S-Enantiomer)


Negative Control for AZD5904-Mediated MPO Inhibition Studies

In cellular and biochemical experiments employing AZD5904 (R-enantiomer, CAS 618913-30-7) as a pharmacological inhibitor of MPO, the (S)-enantiomer (CAS 618913-31-8) should be used as a stereochemically matched negative control at equivalent concentrations. This is essential given that AZD5904 is a mechanism-based inactivator that covalently modifies the MPO heme group, and stereochemistry is a critical determinant of active-site binding and subsequent inactivation . Any observed biological effects that are reproduced by the (S)-enantiomer at matched concentrations cannot be attributed to MPO inhibition and should be considered off-target or MPO-independent effects. This experimental design follows best practices for target validation using chiral pharmacological probes and is particularly important given the relatively high partition ratio reported for 2-thioxanthine mechanism-based inactivators (partition ratio = 15.6 for the ethoxypropyl analog), indicating that activated inhibitory species can diffuse from the active site and modify secondary protein targets .

Chiral Purity Reference Standard for AZD5904 Analytical Method Qualification

The (S)-enantiomer (CAS 618913-31-8) serves as the primary reference standard for developing and validating chiral chromatographic methods (HPLC or SFC) capable of resolving the (R)- and (S)-enantiomers of the 2-thioxanthine MPO inhibitor scaffold. The distinct InChIKey identifiers (RSPDBEVKURKEII-LURJTMIESA-N for the S-enantiomer vs. RSPDBEVKURKEII-ZCFIWIBFSA-N for the R-enantiomer) confirm these are chromatographically resolvable stereoisomers . Method validation protocols should demonstrate baseline resolution (Rs ≥ 1.5) between the two enantiomers, establish limits of detection (LOD) and quantification (LOQ) for the (S)-enantiomer as a chiral impurity, and confirm method linearity across a range of enantiomeric excess values (e.g., 0.1% to 5% w/w of the (S)-enantiomer spiked into AZD5904). The US patent covering this compound class (US7425560B2) explicitly encompasses enantiomers and requires stereochemical quality control for any pharmaceutical application .

Structure-Activity Relationship (SAR) Probe for MPO Active-Site Stereochemical Mapping

The matched enantiomeric pair—(R)-enantiomer (AZD5904, CAS 618913-30-7) and (S)-enantiomer (CAS 618913-31-8)—constitutes a powerful SAR toolset for mapping the stereochemical requirements of the MPO active site. The X-ray crystal structures of MPO–thioxanthine complexes (PDB: 3ZS0, 3ZS1, 4DL1) define the binding pose of the (R)-tetrahydrofuranyl substituent within the active-site pocket, and comparative biochemical analysis using both enantiomers can quantify the energetic contribution of this stereocenter to binding affinity and inactivation efficiency . Researchers can determine the eudismic ratio (potency ratio of eutomer to distomer) for the MPO chlorination and peroxidation cycles, providing quantitative insights into the stereochemical stringency of each catalytic function. Such studies are directly relevant to the design of next-generation MPO inhibitors with improved selectivity profiles .

In Vivo Pharmacological Control for MPO-Dependent Inflammation Models

In murine models of inflammation where AZD5904 or the racemate TX3 is used to inhibit MPO activity in vivo (e.g., peritonitis models employing 20–180 μmol/kg oral dosing of the racemate), the (S)-enantiomer should be administered as a pharmacokinetic control at matched doses . While the racemate TX3 and the pure (R)-enantiomer AZD5904 have demonstrated in vivo efficacy in reducing inflammation-site MPO activity, the (S)-enantiomer is expected to lack MPO inhibitory activity based on the racemate–eutomer potency differential observed in biochemical assays . Parallel administration of the (S)-enantiomer controls for compound-related effects on drug-metabolizing enzymes, plasma protein binding, and tissue distribution that are independent of MPO inhibition, thereby strengthening causal inference regarding the role of MPO in the observed phenotype .

Application
Selection Property
Validation Focus
MPO target engagement control
Stereochemical control
Off-target effect attribution
Chiral method validation
Enantiomeric identity
Chromatographic resolution
MPO active-site SAR mapping
Eudismic ratio determination
Binding mode confirmation
In vivo inflammation model control
Pharmacokinetic matched control
MPO-independent effect control
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